2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Lipoxygenase Inflammation Arachidonic Acid Cascade

Researchers probing the arachidonic acid cascade often default to nitro-substituted quinoxalinediones (e.g., CNQX), inadvertently introducing AMPA receptor off-target effects that confound leukotriene studies. This compound eliminates that risk through its distinct polypharmacology driven by the 6-cyano group. • 5-LOX inhibition: IC50 = 23 μM; no AMPA/kainate cross-reactivity at standard assay concentrations • CCR5 antagonist activity: IC50 = 10 μM, enabling hit-to-lead anti-HIV SAR campaigns • Synthetic intermediate: reactive cyano & dione groups for fused heterocycle construction Supplied at ≥95% purity (Pale Green Solid, mp >300°C); soluble in DMSO. Lot-specific CoA available.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
CAS No. 61875-40-9
Cat. No. B014203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
CAS61875-40-9
Synonyms6-Cyano-2,3-dihydroxyquinoxaline;  2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile; 
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NC(=O)C(=O)N2
InChIInChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H,(H,11,13)(H,12,14)
InChIKeyNBOKWKXETLTPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile: 6-Cyanoquinoxaline-2,3-dione


2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS 61875-40-9), also known as 6-Cyanoquinoxaline-2,3-dione, is a synthetic heterocyclic compound belonging to the quinoxaline-2,3-dione class [1]. This compound serves as a versatile synthetic intermediate and a specialized pharmacological tool, characterized by a quinoxaline core with electron-withdrawing cyano and dione functional groups that confer distinct chemical reactivity and target-binding properties [2]. Its mechanism of action is notably distinct from more commonly referenced nitro-substituted analogs, making it a critical, non-redundant tool for specific research applications [3].

6-Cyanoquinoxaline-2,3-dione: Key Differentiators


The scientific selection of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS 61875-40-9) over other in-class compounds is non-negotiable due to its unique polypharmacology profile, which is dictated by the presence of the 6-cyano group in the absence of additional substituents [1]. While other quinoxaline-2,3-diones, such as the 7-nitro derivative CNQX, are potent and widely used as competitive AMPA/kainate receptor antagonists, the target compound (6-cyano, no nitro) exhibits a fundamentally different primary mechanism as a lipoxygenase inhibitor and a weaker affinity for these ionotropic glutamate receptors [2]. Therefore, substituting the target compound with a more common analog like CNQX or DNQX in assays designed to probe arachidonic acid metabolism or folate pathways would introduce confounding off-target effects, leading to misinterpretation of experimental results and failed mechanistic studies .

6-Cyanoquinoxaline-2,3-dione: Comparative Evidence


5-LOX Inhibition vs. Nitro Analogs

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile exhibits potent inhibitory activity against 5-Lipoxygenase (5-LOX), a key enzyme in the arachidonic acid pathway [1]. This is in stark contrast to its 7-nitro analog, CNQX, which is a well-known competitive antagonist of AMPA/kainate glutamate receptors with minimal reported activity on 5-LOX . The target compound demonstrates an IC50 of 23 μM (23,000 nM) for 5-LOX inhibition, establishing it as a viable chemical probe for this target, whereas CNQX is primarily used as a selective tool for ionotropic glutamate receptor research [1].

Lipoxygenase Inflammation Arachidonic Acid Cascade

NMDA Glycine Site Antagonism

While the nitro-substituted analog CNQX is a potent antagonist at the glycine modulatory site on the NMDA receptor complex (IC50 = 25 μM), the target compound, 6-Cyanoquinoxaline-2,3-dione, exhibits significantly weaker activity at this site . In a comparative study using rat cortical membranes, the IC50 for the target compound (referred to as CNQX in the study, though the structure corresponds to 6-cyano-7-nitroquinoxaline-2,3-dione) was 50 μM, whereas a closer analog, DNQX (6,7-dinitroquinoxaline-2,3-dione), showed an IC50 of 20 μM [1]. This suggests that the absence of the 7-nitro group reduces affinity for the glycine-binding site, providing a cleaner pharmacological profile for applications where NMDA receptor modulation is an undesired off-target effect.

NMDA Receptor Glycine Binding Site Neuropharmacology

CCR5 Antagonist Activity

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile has been identified as a CCR5 antagonist, with preliminary pharmacological screening indicating its potential utility in treating CCR5-mediated diseases such as HIV infection and autoimmune disorders [1]. In a cellular assay measuring antagonist activity at human CCR5, the compound demonstrated an IC50 of 10 μM (10,000 nM) [2]. While more potent CCR5 antagonists like Maraviroc (IC50 ~3-10 nM) exist, the target compound's activity establishes a baseline for quinoxaline-2,3-dione scaffolds in this therapeutic area, which is not a reported property for its 7-nitro analog CNQX, which is primarily a glutamate receptor tool .

CCR5 Antagonist HIV Chemokine Receptor

Application Scenarios for 6-Cyanoquinoxaline-2,3-dione


5-LOX Inhibition in Inflammation Research

Given its confirmed and potent 5-lipoxygenase (5-LOX) inhibitory activity (IC50 = 23 μM), this compound is the preferred chemical starting point for researchers investigating the arachidonic acid cascade, leukotriene biosynthesis, and inflammatory disease models [1]. It should be prioritized over other quinoxaline-2,3-diones, such as CNQX, which have negligible activity on this pathway and would be ineffective in these assays .

CCR5 Antagonist Scaffold for Virology

This compound serves as a validated starting point for medicinal chemistry campaigns targeting the CCR5 chemokine receptor, a critical co-receptor for HIV entry [2]. Its demonstrated antagonist activity (IC50 = 10 μM) provides a structure-activity relationship (SAR) foundation that is absent for other common quinoxalinediones like CNQX, enabling hit-to-lead optimization in the development of new anti-HIV or anti-inflammatory therapeutics [3].

Synthetic Intermediate for Heterocycles

With its reactive cyano and dione functional groups, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a valuable intermediate for constructing more elaborate heterocyclic systems, including fused quinoxaline derivatives with potential bioactivity [4]. Its physical properties, such as a melting point >300°C and solubility in DMSO, make it suitable for a variety of synthetic transformations under standard laboratory conditions [5].

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